6-(Oxazol-2-yl)indolin-2-one
Description
6-(Oxazol-2-yl)indolin-2-one is a synthetic indolin-2-one derivative featuring an oxazole ring substitution at the 6-position of the indole scaffold. Indolin-2-one derivatives are recognized for their structural versatility and broad pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The oxazole moiety may enhance metabolic stability and target engagement compared to other substituents, as seen in related compounds .
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
6-(1,3-oxazol-2-yl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H8N2O2/c14-10-6-7-1-2-8(5-9(7)13-10)11-12-3-4-15-11/h1-5H,6H2,(H,13,14) |
InChI Key |
XSWKAGIOZQRYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C3=NC=CO3)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxazol-2-yl)indolin-2-one typically involves the cyclization of appropriate precursors.
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-(Oxazol-2-yl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole or indolinone rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole or indolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole and indolinone derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(Oxazol-2-yl)indolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit acetylcholine esterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer’s . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with key signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of indolin-2-one derivatives are highly dependent on substituents. Key analogs include:
*Estimated based on structural analogs.
Key Observations :
- Oxazole vs.
- Nitroimidazole Hybrids : The nitroimidazole hybrid () exhibits potent activity against Staphylococcus aureus, suggesting that electron-withdrawing groups enhance antibacterial efficacy. In contrast, oxazole derivatives may prioritize kinase or enzyme inhibition .
Pharmacological Activities
Anticancer Activity
Indolin-2-one derivatives are potent inhibitors of thioredoxin reductase (TrxR), a selenocysteine-containing enzyme overexpressed in cancers. Lead compounds (e.g., ) irreversibly inhibit TrxR by targeting the C-terminal active site, with minimal NADPH oxidation (<10% increase compared to controls) . While 6-(Oxazol-2-yl)indolin-2-one’s specific activity is unreported, oxazole’s electron-deficient nature may enhance interactions with redox-sensitive enzymes.
Antimicrobial Activity
The nitroimidazole-indolin-2-one hybrid () demonstrates efficacy against drug-resistant S. aureus (MIC: 2–4 µg/mL), attributed to the nitro group’s radical-generating capability. Oxazole derivatives, however, are less commonly associated with antimicrobial activity, suggesting functional group specificity in biological targeting .
Enzyme Inhibition
Benzo[d]oxazol-2-yl derivatives () show moderate enzyme inhibitory profiles, with $^{15}\text{N}$ NMR shifts at −131.8 to −131.2 ppm, indicative of consistent electronic environments. Substitution with oxazol-2-yl may alter these shifts due to increased π-electron density .
NMR Spectral Comparisons
- $^{13}\text{C}$ NMR : The indolin-2-one carbonyl signal typically appears at δC 180–185 ppm (e.g., δC 180.75 in ). Oxazol-2-yl substitution may downfield-shift adjacent carbons due to electron withdrawal .
- $^{15}\text{N}$ NMR : Benzo[d]oxazol-2-yl derivatives exhibit $^{15}\text{N}$ shifts near −131 ppm (), whereas nitroimidazole hybrids show distinct nitro-group shifts (~−250 ppm) .
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